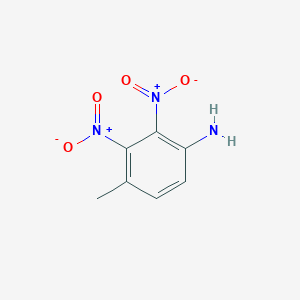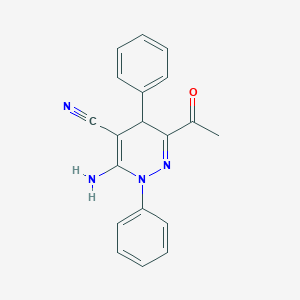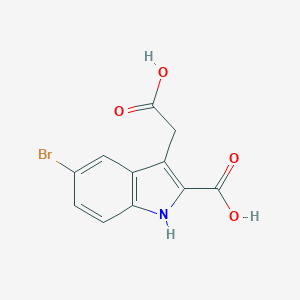![molecular formula C16H11FN2O3 B250684 Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate, also known as CFMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CFMB is a member of the benzamide family and has a molecular weight of 342.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate is not fully understood, but it has been proposed that Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate may act through the inhibition of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the improvement of insulin sensitivity in diabetic mice. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has several advantages for use in lab experiments, including its relatively simple synthesis method, its low toxicity, and its potential pharmacological properties. However, Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate also has some limitations, including its low solubility in water and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate, including the investigation of its potential use in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate and its potential side effects. Other future directions may include the development of more efficient synthesis methods for Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate and the exploration of its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate involves the reaction between 4-cyano-2-fluorobenzoic acid and methyl 2-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions. The resulting product is purified through column chromatography to obtain pure Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been studied for its potential pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic activities. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. Additionally, Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to increase insulin sensitivity in diabetic mice, suggesting a potential use in the treatment of diabetes.
Propiedades
Fórmula molecular |
C16H11FN2O3 |
|---|---|
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)12-4-2-3-5-14(12)19-15(20)11-7-6-10(9-18)8-13(11)17/h2-8H,1H3,(H,19,20) |
Clave InChI |
OZHMMWLQXXZAOV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)



![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)